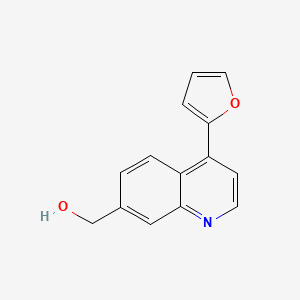
(4-(Furan-2-YL)quinolin-7-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Furan-2-YL)quinolin-7-YL)methanol is an organic compound that features a quinoline core substituted with a furan ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-YL)quinolin-7-YL)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Furan-2-YL)quinolin-7-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid.
Major Products
Oxidation: (4-(Furan-2-YL)quinolin-7-YL)carboxylic acid.
Reduction: Tetrahydro-(4-(Furan-2-YL)quinolin-7-YL)methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(4-(Furan-2-YL)quinolin-7-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Furan-2-YL)quinolin-7-YL)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4-(Thiophen-2-YL)quinolin-7-YL)methanol: Similar structure but with a thiophene ring instead of a furan ring.
(4-(Pyridin-2-YL)quinolin-7-YL)methanol: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(4-(Furan-2-YL)quinolin-7-YL)methanol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[4-(furan-2-yl)quinolin-7-yl]methanol |
InChI |
InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2 |
InChI Key |
SLDZDWKKDXFWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)







![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

